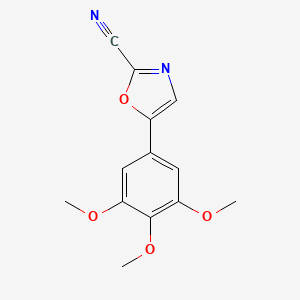

5-(3,4,5-Trimethoxyphenyl)oxazole-2-carbonitrile

Description

Properties

IUPAC Name |

5-(3,4,5-trimethoxyphenyl)-1,3-oxazole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4/c1-16-9-4-8(5-10(17-2)13(9)18-3)11-7-15-12(6-14)19-11/h4-5,7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHIZFBOJITZAIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=CN=C(O2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of 5-(3,4,5-Trimethoxyphenyl)oxazole-2-carbonitrile are proteins such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β. These proteins play crucial roles in various cellular processes, including cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell growth.

Mode of Action

5-(3,4,5-Trimethoxyphenyl)oxazole-2-carbonitrile interacts with its targets by binding to their active sites, thereby inhibiting their function. For instance, it can inhibit tubulin polymerization, a critical process in cell division. It can also inhibit the function of Hsp90, a protein that assists in the proper folding of other proteins.

Biochemical Pathways

The compound affects several biochemical pathways due to its interaction with multiple targets. For example, by inhibiting tubulin, it disrupts the mitotic spindle formation, leading to cell cycle arrest and apoptosis. By inhibiting Hsp90, it can cause misfolding of client proteins, leading to their degradation and disruption of cellular processes.

Pharmacokinetics

The trimethoxyphenyl group, a component of the compound, is known to be a pharmacophore in numerous potent agents, suggesting that it may contribute to the compound’s bioavailability.

Result of Action

The molecular and cellular effects of 5-(3,4,5-Trimethoxyphenyl)oxazole-2-carbonitrile’s action include disruption of cell division, protein misfolding, oxidative stress, altered gene expression, disrupted signal transduction, and inhibited cell growth. These effects can lead to cell death, particularly in cancer cells, making the compound a potential anticancer agent.

Biochemical Analysis

Biochemical Properties

5-(3,4,5-Trimethoxyphenyl)oxazole-2-carbonitrile plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, compounds containing the trimethoxyphenyl group have demonstrated significant bioactivity, including anti-cancer effects by inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β.

Cellular Effects

5-(3,4,5-Trimethoxyphenyl)oxazole-2-carbonitrile influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, compounds with the trimethoxyphenyl group can inhibit the phosphorylation of extracellular signal-regulated kinases (ERKs) and down-regulate ERK2 protein, impacting cell proliferation and survival.

Molecular Mechanism

The molecular mechanism of 5-(3,4,5-Trimethoxyphenyl)oxazole-2-carbonitrile involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound can inhibit Taq polymerase and telomerase, trigger caspase activation through oxidative mechanisms, and down-regulate key oncogenes such as KRAS, MAP2K, and EGFR.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-(3,4,5-Trimethoxyphenyl)oxazole-2-carbonitrile can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that compounds with the trimethoxyphenyl group can maintain their bioactivity over extended periods, although specific data on 5-(3,4,5-Trimethoxyphenyl)oxazole-2-carbonitrile’s temporal effects are limited.

Dosage Effects in Animal Models

The effects of 5-(3,4,5-Trimethoxyphenyl)oxazole-2-carbonitrile vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic benefits, while higher doses could lead to toxic or adverse effects. For example, compounds with the trimethoxyphenyl group have shown dose-dependent anti-cancer activity, with higher doses potentially causing toxicity.

Metabolic Pathways

5-(3,4,5-Trimethoxyphenyl)oxazole-2-carbonitrile is involved in various metabolic pathways. It interacts with enzymes and cofactors that influence metabolic flux and metabolite levels. The trimethoxyphenyl group, in particular, has been associated with the inhibition of key metabolic enzymes, impacting cellular metabolism.

Transport and Distribution

Within cells and tissues, 5-(3,4,5-Trimethoxyphenyl)oxazole-2-carbonitrile is transported and distributed through interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its bioactivity and therapeutic potential.

Subcellular Localization

The subcellular localization of 5-(3,4,5-Trimethoxyphenyl)oxazole-2-carbonitrile plays a significant role in its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it can exert its effects. For instance, compounds with the trimethoxyphenyl group have been shown to localize to the cytoplasm and nucleus, impacting cellular processes.

Biological Activity

5-(3,4,5-Trimethoxyphenyl)oxazole-2-carbonitrile is a compound of interest due to its potential biological activities, particularly in the context of neuroprotection and anticancer properties. This article synthesizes findings from various studies that explore the compound's efficacy against different biological targets.

Chemical Structure and Synthesis

The compound belongs to the oxazole family, characterized by a five-membered ring containing nitrogen and oxygen. The presence of the 3,4,5-trimethoxyphenyl group enhances its lipophilicity and may influence its biological activity. Synthetic methods for preparing oxazole derivatives often involve cyclization reactions of appropriate precursors, which can be modified to introduce various substituents.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of oxazole derivatives, including 5-(3,4,5-trimethoxyphenyl)oxazole-2-carbonitrile. In vitro experiments demonstrated that certain derivatives exerted protective effects against β-amyloid-induced toxicity in PC12 cells, a model for neuronal function.

- Mechanism of Action : The compound was shown to modulate key signaling pathways involved in cell survival:

- Akt/GSK-3β/NF-κB Pathway : The compound promoted phosphorylation of Akt and GSK-3β while inhibiting NF-κB activation, leading to reduced apoptosis in neuronal cells exposed to neurotoxic agents .

- Cytotoxicity Assessment : At concentrations below 30 μg/mL, the compound did not exhibit significant cytotoxicity, indicating a favorable safety profile for therapeutic applications .

| Compound | Concentration (μg/mL) | Cell Viability (%) | Apoptosis Markers |

|---|---|---|---|

| 5c | 1.25 | Increased | Decreased Bax/Bcl-2 |

| 5c | 2.5 | Increased | Decreased NF-κB |

| 5c | 5 | Increased | Decreased iNOS |

Anticancer Activity

In addition to neuroprotection, 5-(3,4,5-trimethoxyphenyl)oxazole-2-carbonitrile has been evaluated for its anticancer properties:

- Inhibition of Tumor Growth : Studies have indicated that oxazole derivatives can inhibit tubulin polymerization, disrupting microtubule dynamics essential for cancer cell proliferation .

- Cell Line Studies : The compound has been tested on various cancer cell lines (e.g., melanoma and colon carcinoma), showing promising results in reducing cell viability and inducing apoptosis .

Case Studies

- Neuroprotection in Alzheimer’s Disease Models :

- Anticancer Efficacy :

Research Findings Summary

The biological activity of 5-(3,4,5-trimethoxyphenyl)oxazole-2-carbonitrile suggests its dual role as a neuroprotective agent and an anticancer compound. Its ability to modulate critical signaling pathways involved in cell survival and proliferation positions it as a candidate for further development in therapeutic applications.

Scientific Research Applications

Anticancer Activity

This compound has been investigated for its potential as an anticancer agent. Studies have shown that derivatives of oxazole, including those with the trimethoxyphenyl group, exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with the 3',4',5'-trimethoxyphenyl moiety have demonstrated IC50 values in the low nanomolar range against several cancer types, indicating potent activity against tumor cells .

Table 1: Antiproliferative Activity of Oxazole Derivatives

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| 4g | HeLa | 0.35 |

| 4i | HT-29 | 0.5 |

| 5e | Jurkat | 33 |

The mechanism of action often involves inhibition of tubulin polymerization, which disrupts microtubule dynamics critical for cell division . Additionally, some studies suggest that these compounds can induce cell cycle arrest at the G2/M phase, further contributing to their anticancer properties .

Neuroprotective Effects

Recent research has also explored the neuroprotective potential of oxazole derivatives against neurodegenerative conditions such as Alzheimer's disease. Specific compounds have been shown to reduce neurotoxicity induced by β-amyloid peptides in PC12 cells, promoting cell viability and reducing apoptosis . The protective mechanism appears to involve modulation of key signaling pathways such as Akt/GSK-3β/NF-κB, which are crucial in neuronal survival .

Antimicrobial Properties

The structural characteristics of 5-(3,4,5-trimethoxyphenyl)oxazole-2-carbonitrile suggest potential antimicrobial activity. Compounds with similar frameworks have been evaluated for their ability to inhibit bacterial growth and could serve as a basis for developing new antimicrobial agents .

Anti-inflammatory Effects

Preliminary studies indicate that oxazole derivatives may possess anti-inflammatory properties, making them candidates for treating inflammatory diseases. The trimethoxyphenyl group is hypothesized to play a role in modulating inflammatory pathways .

Material Science

In addition to biological applications, this compound is being explored in material science for its potential use in developing new polymers and coatings due to its stability and functional versatility . The unique chemical structure allows for modifications that can enhance material properties such as thermal stability and mechanical strength.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Anticancer and Tubulin-Targeting Analogs

a) 1,2,3-Triazole Derivatives (Table 1, Compounds 15 and 16)

- Structure : 1-(3,4,5-Trimethoxyphenyl)-5-(substituted phenyl)-1,2,3-triazoles.

- Activity : These triazole analogs inhibit tubulin polymerization, a mechanism critical for anticancer activity.

- Key Data :

- Compound 15: IC50 = 5.2 µM (vs. CA-1 IC50 = 3.5 µM).

- Compound 16: IC50 = 4.5 µM.

- Comparison: The oxazole-carbonitrile structure lacks the triazole ring but shares the 3,4,5-trimethoxyphenyl group. The nitrile group may enhance metabolic stability compared to the triazole’s amino substituents, though potency against tubulin may differ .

b) Combretastatin A-4 (CA-4) Prodrugs

- Structure: Phenolic stilbene derivatives modified with phosphate salts for solubility.

- Activity : Disrupts microtubule dynamics; sodium phosphate prodrug (1n) advanced to preclinical trials.

Antifungal Oxadiazole Derivatives

- Structure : 5-(3,4,5-Trimethoxyphenyl)-2-sulfonyl-1,3,4-oxadiazoles.

- Activity : Antifungal activity against Gibberella zeae and Sclerotinia sclerotiorum.

- Key Data : Two derivatives outperformed the reference drug Hymexazol.

Anti-inflammatory Isoxazole Analogs

- Structure : 5-(3-Methylthiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)-1,2-oxazole (Compound 2b).

- Activity : Inhibits lipooxygenase (LOX) and cyclooxygenase-2 (COX-2).

- Comparison : The methylthiophene substituent in 2b vs. the carbonitrile group in the target compound may lead to divergent binding affinities. Nitriles often enhance hydrogen-bonding interactions, which could modulate anti-inflammatory activity .

Other Oxazole-Carbonitrile Derivatives

a) 5-Bromo-2-(2,6-dichlorophenyl)-1,3-oxazole-4-carbonitrile

- Structure : Bromo- and dichlorophenyl-substituted oxazole-carbonitrile.

- Application : Used in materials science and medicinal chemistry research.

- Comparison : The electron-withdrawing bromo and chloro groups contrast with the electron-rich trimethoxyphenyl substituent, influencing reactivity and biological targeting .

b) 5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-[(2-methoxyphenoxy)methyl]-1,3-oxazole-4-carbonitrile

Structural and Functional Analysis Table

Research Implications and Gaps

- The 3,4,5-trimethoxyphenyl group is a consistent feature in compounds targeting tubulin and inflammatory enzymes.

- The carbonitrile group in the target compound may offer advantages in stability and solubility over analogs with sulfonyl or amino groups.

- Critical Gap : Direct biological data (e.g., IC50, pharmacokinetics) for 5-(3,4,5-Trimethoxyphenyl)oxazole-2-carbonitrile are absent in the provided evidence, necessitating experimental validation of its activity against cancer, fungal, or inflammatory targets.

Preparation Methods

Van Leusen Oxazole Synthesis

The Van Leusen reaction is a classical method for synthesizing oxazole derivatives from aldehydes and TosMIC (tosylmethyl isocyanide), which can be adapted to introduce substituents such as 3,4,5-trimethoxyphenyl and nitrile groups.

Mechanism: The aldehyde (3,4,5-trimethoxybenzaldehyde) reacts with TosMIC under basic conditions to form the oxazole ring with a nitrile substituent at the 2-position.

Advantages: This method is known for its mild conditions and good yields for 2-substituted oxazoles bearing nitrile groups.

Bromination and Suzuki Coupling Strategy

Another method involves the synthesis of 2-methyl-4,5-disubstituted oxazoles, followed by selective bromination at the 5-position and subsequent Suzuki cross-coupling to introduce the 3,4,5-trimethoxyphenyl group.

Step 1: Condensation of 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone with acetamide at elevated temperature (150 °C) forms 2-methyl-4-substituted oxazole derivatives.

Step 2: Chemoselective monobromination at the 5-position with N-bromosuccinimide in chloroform yields 5-bromo-oxazole intermediates.

Step 3: Suzuki cross-coupling of the 5-bromo intermediates with arylboronic acids bearing the 3,4,5-trimethoxyphenyl group under palladium catalysis affords the desired 5-(3,4,5-trimethoxyphenyl)oxazole derivatives.

Nitrile Introduction: While this method focuses on 5-substitution, the nitrile group at the 2-position may be introduced in precursor steps or by further functional group transformations.

Reaction Conditions and Yields

Analytical and Structural Confirmation

The oxazolone intermediate and subsequent derivatives are characterized by melting point, NMR (including $$^{13}C$$ shifts for methoxy and aromatic carbons), and elemental analysis confirming the expected composition.

Brominated oxazole intermediates and Suzuki coupling products are typically confirmed by NMR and mass spectrometry to verify substitution patterns and purity.

Summary of Preparation Methods

| Preparation Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Oxazolone intermediate route | Uses acylamino acid and aldehyde in acetic anhydride | Straightforward; moderate yield | Multi-step; nitrile introduction indirect |

| Van Leusen synthesis | Direct formation of oxazole with nitrile from aldehyde and TosMIC | Mild conditions; direct nitrile installation | Requires TosMIC; may have substrate scope limits |

| Bromination + Suzuki coupling | Stepwise functionalization with selective bromination and cross-coupling | High selectivity; modular substitution | Multi-step; requires palladium catalyst |

Research Findings and Considerations

The oxazolone-based synthesis provides a versatile platform for further functionalization, including ring-opening and amide formation, which can be useful for analog development.

Green chemistry approaches for oxazole synthesis emphasize the use of milder conditions and eco-friendly reagents, which could be adapted for this compound’s preparation.

The Suzuki coupling method offers a powerful tool for diversifying the 5-position substituent, including the trimethoxyphenyl group, which is critical for tuning biological activity.

No single method universally dominates; choice depends on available starting materials, desired substitution pattern, and scale.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes and characterization techniques for 5-(3,4,5-Trimethoxyphenyl)oxazole-2-carbonitrile and its analogs?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as Knoevenagel condensation followed by cyclization, with yields optimized by varying substituents and reaction conditions (e.g., solvent, temperature). Characterization relies on ¹H/¹³C NMR to confirm regiochemistry, IR spectroscopy for functional group analysis, and HR-MS for molecular weight validation. For example, stereoisomers of related compounds were resolved using crystallization and confirmed via NMR .

Q. How are biological activities (e.g., antifungal, anticancer) of this compound evaluated in preliminary studies?

- Methodological Answer : Biological screening involves in vitro assays against target pathogens or cancer cell lines. For antifungal activity, derivatives are tested using broth microdilution methods to determine minimum inhibitory concentrations (MICs). Anticancer potential is assessed via tubulin polymerization inhibition assays (measuring IC50 values) and cytotoxicity studies (e.g., MTT assays on cancer cell lines) .

Q. What strategies are used to optimize reaction yields and purity during synthesis?

- Methodological Answer : Yield optimization includes solvent selection (e.g., ethanol for crystallization), temperature control, and stoichiometric adjustments. Impurity removal employs techniques like column chromatography or recrystallization from ethanol-DMF mixtures. Catalyst-free aqueous reactions have also been explored to improve sustainability .

Advanced Research Questions

Q. How do computational methods aid in understanding stereochemical outcomes and electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d)) predict stereochemical stability and regioselectivity. For example, quantum chemical studies on isoxazolidine analogs revealed energy differences between stereoisomers, explaining preferential crystallization of specific diastereomers .

Q. What structural insights can be gained from X-ray crystallography, and how do they inform SAR (Structure-Activity Relationship) studies?

- Methodological Answer : Single-crystal X-ray diffraction provides precise bond lengths, angles, and packing interactions. For instance, crystallography of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione confirmed planarity of the oxadiazole ring, guiding SAR modifications to enhance π-stacking interactions in tubulin-binding analogs .

Q. How are contradictions in biological data resolved (e.g., varying IC50 values across studies)?

- Methodological Answer : Discrepancies are addressed by standardizing assay protocols (e.g., cell line selection, incubation time) and validating results with orthogonal methods. For example, tubulin polymerization IC50 values may vary due to differences in protein purity or buffer conditions; cross-validation using fluorescence-based assays or electron microscopy can clarify inconsistencies .

Q. What reaction mechanisms underpin the synthesis of derivatives with modified pharmacological profiles?

- Methodological Answer : Mechanistic studies (e.g., kinetic isotope effects, trapping intermediates) elucidate pathways like 1,3-dipolar cycloadditions or nucleophilic aromatic substitutions. For sulfonyl-oxadiazole derivatives, the formation of reactive nitrile intermediates is critical for introducing antifungal moieties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.